D-Glucose diethyl dithioacetal
Overview
Description
D-Glucose diethyl dithioacetal is a useful research compound. Its molecular formula is C10H22O5S2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-Glucose Diethyl Mercaptal, also known as D-Glucose diethyl dithioacetal or (2R,3R,4S,5R)-6,6-Bis(ethylthio)hexane-1,2,3,4,5-pentaol, is a chemical compound with a molecular formula of C10H22O5S2
Mode of Action
It is known that the hydroxyl on c2 of similar compounds, such as d-glucose diethyl mercaptal, is the most reactive to methylation in tetrahydrofuran . The primary C5-hydroxyl group is also reactive but to a much lesser extent .
Action Environment
It is known that the compound should be stored under inert gas and conditions to avoid are humidity (hygroscopic)
Biochemical Analysis
Biochemical Properties
It is known that D-glucose derivatives can interact with various enzymes and proteins involved in glucose metabolism
Cellular Effects
It has been suggested that D-glucose derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-LURQLKTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304066 | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1941-52-2 | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1941-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucose-diethyldithioacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is D-Glucose diethyl dithioacetal and how is it synthesized?
A1: this compound, also known as D-glucose diethyl mercaptal, is a non-cyclic derivative of D-glucose where the carbonyl group at C1 is converted to a dithioacetal group. This transformation involves reacting D-glucose with ethanethiol in the presence of an acid catalyst. [, ]
Q2: Why is this compound useful in carbohydrate chemistry?
A2: This compound serves as a valuable intermediate in various synthetic transformations. For example, it can be used to protect the anomeric center of D-glucose, allowing modifications at other positions of the sugar molecule. [, ]
Q3: Can you provide an example of this compound's application in synthesizing modified sugars?
A3: One study successfully utilized this compound to synthesize 3-acetamido-3-deoxy-D-glycero-D-gulo-heptose and 3-acetamido-3-deoxy-D-glycero-D-ido-heptose. Researchers first protected the C2 amino group of 2-acetamido-2-deoxy-D-glucose diethyl dithioacetal with isopropylidene groups. After demercaptalation, the resulting aldehyde readily underwent base-catalyzed addition with nitromethane, leading to the desired modified heptoses after further transformations. []
Q4: Are there any stereochemical aspects associated with reactions involving this compound?
A4: Interestingly, the acid-catalyzed replacement of the C-2 hydroxy group in 3,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal with an ethylthio group proceeds with inversion of configuration. This reaction likely involves an episulfonium ion intermediate, leading to the formation of the diethyl dithioacetal of 2-S-ethyl-2-thio-D-mannose. []
Q5: What is known about the reactivity of this compound in methylation reactions?
A5: While D-glucose diethyl mercaptal undergoes methylation with methyl iodide, the corresponding mercaptals of D-mannose, D-galactose, and L-arabinose show lower reactivity under the same conditions. This difference highlights the influence of stereochemistry on the reactivity of sugar mercaptals. []
Q6: Are there any studies on the kinetics of reactions involving this compound?
A6: Yes, researchers have investigated the rate constants for the perchloric acid-catalyzed substitution of one ethylthio group in 2,3,4,5,6-penta-O-acetyl-D-glucose diethyl dithioacetal. This research provides insights into the mechanism and factors influencing the reactivity of this compound. []
Q7: Has this compound been used in the synthesis of any other interesting compounds?
A7: Researchers utilized this compound as a starting material for the synthesis of 2,5-anhydro-D-mannose derivatives. They achieved this by oxidizing the dithioacetal with 3-chloroperbenzoic acid, followed by reactions with sodium methoxide and acetylation. []
Q8: Are there any structural characterization data available for this compound or its derivatives?
A8: Yes, single-crystal X-ray analysis data is available for the compound 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal, providing detailed structural information about this derivative. []
Q9: What is the historical significance of this compound in carbohydrate chemistry?
A9: Early research on this compound, including the synthesis of Pentacarbanilino-D-Glucose Diethyl Mercaptal, established its fundamental role as a versatile building block in carbohydrate chemistry, paving the way for its use in synthesizing complex sugar derivatives. []
Q10: Has this compound been explored in any interdisciplinary applications?
A10: Researchers have employed this compound in a study involving intramolecular Horner-Emmons olefination. This approach enabled them to synthesize pseudosugars from D-glucose, showcasing the compound's utility in accessing structurally diverse molecules with potential applications in various fields. []
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